molecular formula C11H11ClFN3O4 B12849168 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

Cat. No.: B12849168
M. Wt: 303.67 g/mol
InChI Key: ZCHMARWBXCUHAH-IOSLPCCCSA-N
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Description

4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrrolo[2.3-d]pyrimidine core substituted with chlorine and fluorine atoms, and a beta-D-ribofuranosyl sugar moiety. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves the nucleophilic displacement of the 4-chloro group in 4-chloro-7-(beta-D-ribofuranosyl)pyrrolo[2.3-d]pyrimidine-5-carbonitrile with various nucleophiles . The reaction conditions often include the use of basic or acidic environments to facilitate the displacement reaction. Common nucleophiles used in this process include methylamine, hydroxylamine, and thiolates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, nucleophilic substitution with methylamine would yield a methylamino-substituted derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable molecule for various scientific applications .

Properties

Molecular Formula

C11H11ClFN3O4

Molecular Weight

303.67 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H11ClFN3O4/c12-9-6-4(13)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1

InChI Key

ZCHMARWBXCUHAH-IOSLPCCCSA-N

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)F

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)F

Origin of Product

United States

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